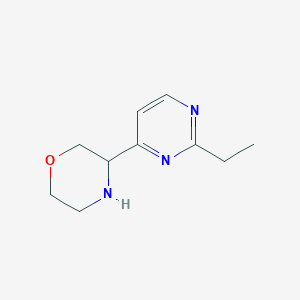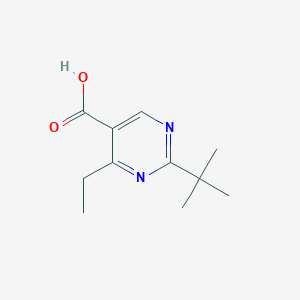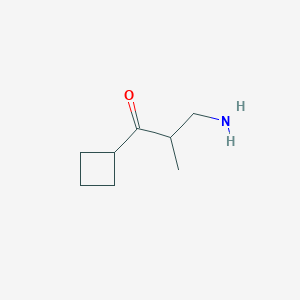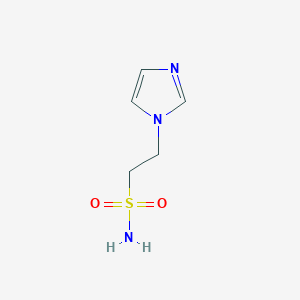
Tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H23FN2O2 and a molecular weight of 294.36 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is a solid at room temperature and has a predicted boiling point of approximately 388°C at 760 mmHg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for cost, efficiency, and safety. Industrial production would also involve stringent quality control measures to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate the binding affinity and specificity of potential drug candidates .
Medicine: While not directly used as a therapeutic agent, this compound is valuable in medicinal chemistry for the development of new pharmaceuticals. It helps researchers understand the structure-activity relationships of drug candidates .
Industry: In industrial settings, this compound may be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific characteristics .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness: Tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and binding affinity to specific targets, making it a valuable tool in research and development .
Propiedades
Fórmula molecular |
C16H23FN2O2 |
|---|---|
Peso molecular |
294.36 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-13(14(18)10-19)11-4-6-12(17)7-5-11/h4-7,13-14H,8-10,18H2,1-3H3 |
Clave InChI |
DWRQZVPMOAKIDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan](/img/structure/B13188278.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13188285.png)

![5-({[(benzyloxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13188295.png)
![6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13188302.png)
![N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide](/img/structure/B13188305.png)


![8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13188321.png)


![2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide](/img/structure/B13188348.png)


